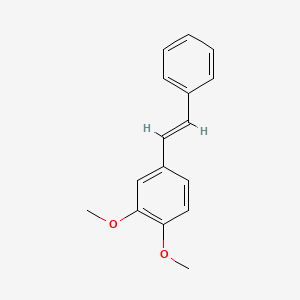

3,4-Dimethoxystilbene

説明

Structure

3D Structure

特性

分子式 |

C16H16O2 |

|---|---|

分子量 |

240.3 g/mol |

IUPAC名 |

1,2-dimethoxy-4-[(E)-2-phenylethenyl]benzene |

InChI |

InChI=1S/C16H16O2/c1-17-15-11-10-14(12-16(15)18-2)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b9-8+ |

InChIキー |

BSHIPXLJHQKYFU-CMDGGOBGSA-N |

異性体SMILES |

COC1=C(C=C(C=C1)/C=C/C2=CC=CC=C2)OC |

正規SMILES |

COC1=C(C=C(C=C1)C=CC2=CC=CC=C2)OC |

同義語 |

3,4-dimethoxystilbene |

製品の起源 |

United States |

Synthetic Methodologies and Biocatalytic Transformations for 3,4 Dimethoxystilbene

Established Organic Synthesis Routes for 3,4-Dimethoxystilbene and Analogues

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Strategies

Olefination reactions are fundamental in the construction of the characteristic double bond of the stilbene (B7821643) core. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are among the most popular methods for synthesizing stilbenes due to the ready availability of starting materials and relatively mild reaction conditions. fu-berlin.de

The classical Wittig reaction involves the reaction of an aldehyde or ketone with a triphenyl phosphonium (B103445) ylide. wiley-vch.de The ylide is typically generated by treating a phosphonium salt, such as a benzyltriphenylphosphonium (B107652) halide, with a strong base. fu-berlin.de This method can produce a mixture of (E)- and (Z)-isomers. fu-berlin.de The stereochemical outcome is influenced by the nature of the substituents on the ylide; non-stabilized ylides tend to favor the (Z)-alkene, while stabilized ylides predominantly yield the (E)-alkene. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate-stabilized carbanions. wikipedia.org These carbanions are generally more nucleophilic and basic than the corresponding phosphonium ylides. wiley-vch.de A key advantage of the HWE reaction is that it predominantly produces the (E)-alkene, which is often the desired isomer in stilbene synthesis. wikipedia.org Furthermore, the dialkylphosphate byproduct is water-soluble, facilitating easier purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wiley-vch.de The synthesis of trans-3,4-dimethoxystilbene has been accomplished using a method based on an Arbuzov rearrangement followed by a Horner-Emmons-Wadsworth reaction, starting from benzyl (B1604629) bromide and 3,4-dimethoxybenzaldehyde (B141060). mdpi.com

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Nucleophile | Phosphonium ylide | Phosphonate-stabilized carbanion wiley-vch.dewikipedia.org |

| Typical Stereoselectivity | Mixture of (E/Z) isomers, dependent on ylide stability fu-berlin.deorganic-chemistry.org | Predominantly (E)-isomer wikipedia.org |

| Byproduct | Triphenylphosphine oxide (often difficult to separate) wiley-vch.de | Dialkylphosphate salt (water-soluble, easy to remove) wiley-vch.de |

| Reactant Example for this compound | Benzyltriphenylphosphonium chloride and 3,4-dimethoxybenzaldehyde fu-berlin.de | Diethyl benzylphosphonate and 3,4-dimethoxybenzaldehyde cdnsciencepub.commdpi.com |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile methodology for forming the C-C double bond in stilbene derivatives. The Heck and Suzuki-Miyaura reactions are particularly prominent.

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.org To synthesize a stilbene like this compound, this typically involves reacting an aryl halide (e.g., a bromo- or iodobenzene (B50100) derivative) with styrene (B11656) or a substituted styrene. The reaction generally exhibits high trans-selectivity. organic-chemistry.org Various palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can be used as catalysts. wikipedia.org

The Suzuki-Miyaura coupling reaction is another cornerstone of modern organic synthesis, involving the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. libretexts.org This method is valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing reagents. libretexts.orgorganic-chemistry.org For the synthesis of this compound, this could involve coupling a vinylboronic acid with 3,4-dimethoxyiodobenzene or coupling 3,4-dimethoxyphenylboronic acid with a vinyl halide.

| Reaction | Reactant 1 | Reactant 2 | Catalyst System (Example) | Key Features |

|---|---|---|---|---|

| Heck Reaction | Aryl halide (e.g., 3,4-dimethoxyiodobenzene) | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ / Base (e.g., Et₃N) wikipedia.org | High (E)-stereoselectivity. organic-chemistry.org |

| Suzuki-Miyaura Coupling | Organoboron (e.g., 3,4-dimethoxyphenylboronic acid) | Vinyl halide or triflate | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) wiley-vch.demdpi.com | Mild conditions, functional group tolerance, low toxicity of reagents. libretexts.orgorganic-chemistry.org |

Stereoselective Synthesis of (E)- and (Z)-3,4-Dimethoxystilbene Isomers

Control over the geometry of the central double bond is a critical aspect of stilbene synthesis. The choice of synthetic method is the primary determinant of the resulting (E)- to (Z)-isomer ratio.

For the synthesis of (E)-isomers, the Horner-Wadsworth-Emmons reaction is a highly reliable method, typically yielding the trans-alkene as the major product with high selectivity. conicet.gov.arwikipedia.org Palladium-catalyzed reactions like the Heck and Suzuki couplings also predominantly afford the thermodynamically more stable (E)-stilbene isomer. organic-chemistry.org

Achieving high selectivity for the (Z)-isomer is often more challenging. The standard Wittig reaction, particularly with non-stabilized or semi-stabilized ylides under salt-free conditions, is the classical approach to favor the formation of (Z)-alkenes. organic-chemistry.org The stereochemical outcome arises from the kinetic control of the reaction pathway. smolecule.com Specific modifications and careful selection of reagents and reaction conditions are necessary to maximize the yield of the desired (Z)-isomer. Aqueous Wittig reactions have been shown to produce mixtures of E:Z isomers, with the ratio being dependent on the specific aldehyde and ylide used. lookchem.com

Principles of Green Chemistry in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of stilbenoids.

Solvent-Free and Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. google.comresearchgate.net Reactions can be conducted under solvent-free conditions, which aligns with green chemistry goals by minimizing volatile organic compound (VOC) waste. For instance, a one-step microwave-induced process has been developed for preparing substituted stilbenes via the condensation of arylaldehydes and phenylacetic acids. google.com This method combines condensation and decarboxylation in a single step without the need for toxic catalysts. google.comsmolecule.com

| Method | Starting Materials | Conditions | Advantages |

|---|---|---|---|

| Modified Perkin Reaction google.comsmolecule.com | Hydroxy-substituted arylaldehyde and Phenylacetic acid | Microwave irradiation, base (e.g., piperidine), solvent-free or in high-boiling solvent (e.g., PEG) google.comsmolecule.com | Rapid reaction times, one-pot procedure, avoids hazardous solvents and decarboxylating agents. google.com |

Application of Heterogeneous and Homogeneous Catalytic Systems for Efficiency and Selectivity

The choice between homogeneous and heterogeneous catalysis has significant implications for process efficiency and sustainability. researchgate.net

Homogeneous catalysts , which are in the same phase as the reactants (typically dissolved in a solvent), offer high activity and selectivity because every catalyst molecule can act as an active site. researchgate.netwikipedia.org Many of the palladium catalysts used in Heck and Suzuki reactions, such as Pd(PPh₃)₄, are homogeneous. wikipedia.org The primary drawback is the difficulty in separating the catalyst from the product mixture, which can lead to product contamination and loss of the expensive metal catalyst. rsc.orgwikipedia.org

Heterogeneous catalysts exist in a different phase from the reactants, usually a solid catalyst in a liquid or gas reaction mixture. researchgate.net Their major advantage is the ease of separation from the reaction mixture by simple filtration, allowing for catalyst recycling and reuse, which is both economically and environmentally beneficial. rsc.org Examples include palladium supported on solid materials like zirconia, which has been shown to be effective for the synthesis of substituted stilbenes via the Heck reaction. researchgate.net The development of highly active and stable heterogeneous catalysts is a key goal in green chemistry, aiming to combine the high efficiency of homogeneous systems with the practical advantages of heterogeneous ones. rsc.org

| Catalyst Type | Advantages | Disadvantages | Example in Stilbene Synthesis |

|---|---|---|---|

| Homogeneous | High activity and selectivity, mild reaction conditions, well-understood mechanisms. researchgate.netwikipedia.org | Difficult to separate from product, challenging to recycle. rsc.orgwikipedia.org | Pd(OAc)₂ or Pd(PPh₃)₄ in Heck and Suzuki reactions. wikipedia.orgmdpi.com |

| Heterogeneous | Easy separation and recycling, enhanced thermal stability. researchgate.netrsc.org | Often lower activity/selectivity, potential for metal leaching. researchgate.net | Palladium on zirconia for Heck reactions. researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,4-dimethoxybenzaldehyde |

| 3,4-dimethoxyiodobenzene |

| 3,4-dimethoxyphenylboronic acid |

| Benzyl bromide |

| Benzyltriphenylphosphonium halide |

| Diethyl benzylphosphonate |

| Palladium(II) acetate (Pd(OAc)₂) |

| Phenylacetic acid |

| Piperidine |

| Polyethylene glycol (PEG) |

| Potassium carbonate (K₂CO₃) |

| Styrene |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| Triethylamine (Et₃N) |

| Triphenylphosphine (PPh₃) |

| Triphenylphosphine oxide |

| Vinylboronic acid |

Biocatalytic and Chemoenzymatic Pathways for Stilbenoid Production and Modification

Biocatalytic and chemoenzymatic methods represent powerful strategies in organic chemistry, utilizing enzymes to perform highly selective reactions for the efficient synthesis of complex organic molecules. eco-vector.com These approaches are advantageous due to their high selectivity, mild reaction conditions, and applicability to intricate substrates. eco-vector.com Chemoenzymatic routes, in particular, combine the strengths of traditional chemical synthesis with the precision of biocatalysis, providing a valuable alternative for producing plant natural products and their analogues that are often found in low abundance naturally. nih.gov

Enzymatic Routes for Stilbenoid Scaffolds

The fundamental structure of stilbenoids is assembled in nature through the phenylpropanoid pathway. isnff-jfb.comnih.gov This biosynthetic route typically begins with the amino acid L-phenylalanine (or occasionally L-tyrosine). isnff-jfb.comwiley.com A series of key enzymatic reactions constructs the characteristic C6-C2-C6 stilbene backbone. wiley.com

The initial step involves the deamination of L-phenylalanine by Phenylalanine Ammonia Lyase (PAL) to produce trans-cinnamic acid. isnff-jfb.comwiley.com This is followed by hydroxylation, catalyzed by Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 enzyme, to yield p-coumaric acid. nih.govwiley.com The resulting p-coumaric acid is then activated by 4-coumaroyl-CoA ligase (4CL) , which attaches a coenzyme A (CoA) molecule to form p-coumaroyl-CoA. nih.gov The final and defining step in forming the stilbene scaffold is catalyzed by Stilbene Synthase (STS) . This enzyme facilitates a condensation reaction between one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, leading to the formation of resveratrol (B1683913), a foundational stilbenoid. isnff-jfb.comnih.govwiley.com

Once the basic stilbenoid scaffold is formed, it can be further modified by a variety of enzymes, leading to the vast diversity of stilbenoids found in nature. These modifications include prenylation, methylation, and hydroxylation.

Prenyltransferases (PTs) catalyze the attachment of prenyl groups, such as dimethylallyl pyrophosphate (DMAPP) or geranyl diphosphate (B83284) (GPP), to the stilbenoid core. researchgate.netoup.com This modification increases the lipophilicity of the molecule. For example, specific PTs from peanut (Arachis hypogaea) have been identified that prenylate resveratrol at either the C-3′ or C-4 position. nih.gov A stilbenoid-specific prenyltransferase from Morus alba, MaOGT, has been shown to catalyze the geranylation of oxyresveratrol. oup.com These enzymes are typically membrane-bound and require divalent cations as cofactors. nih.govgoogle.com

Cytochrome P450 Monooxygenases (P450s) are crucial for hydroxylation reactions at various positions on the stilbene rings. For instance, P450s from the white-rot fungus Polyporus arcularius (CYP5035S7 and CYP5035S9) have demonstrated competitive efficiency in synthesizing stilbenoids at a preparative scale through regioselective hydroxylation. researchgate.net The metabolism of this compound is also thought to be primarily mediated by cytochrome P450 enzymes. mdpi.com

| Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|

| Phenylalanine Ammonia Lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. | isnff-jfb.comwiley.com |

| Cinnamate-4-hydroxylase | C4H | Hydroxylates trans-cinnamic acid to p-coumaric acid. | nih.govwiley.com |

| 4-coumaroyl-CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. | nih.gov |

| Stilbene Synthase | STS | Condenses p-coumaroyl-CoA with malonyl-CoA to form resveratrol. | isnff-jfb.comwiley.com |

| Prenyltransferases | PTs | Attach prenyl groups to the stilbenoid scaffold (e.g., AhR4DT-1, MaOGT). | researchgate.netoup.com |

| Cytochrome P450 Monooxygenases | P450s | Catalyze hydroxylation on the stilbenoid rings (e.g., CYP5035S9). | researchgate.net |

Microbial and Plant Cell Culture Applications in Stilbenoid Biotransformation

The biotransformation capabilities of microorganisms and plant cell cultures are widely exploited for the production and modification of stilbenoids. These whole-cell systems provide the necessary enzymatic machinery in a contained and controllable environment.

Microbial Production: Engineered microorganisms, particularly Escherichia coli and yeast, are frequently used as cellular factories for producing stilbenoids. nih.gov By introducing the necessary genes from the plant phenylpropanoid pathway, these microbes can be engineered to synthesize compounds like resveratrol from simple precursors. For example, E. coli strains have been developed to produce pinosylvin (B93900) from cinnamic acid and resveratrol from caffeic acid. nih.gov Significant improvements in yield have been achieved through metabolic pathway engineering. nih.gov In one study, Corynebacterium glutamicum was used in a biphasic cultivation process with tributyrin (B1683025) as a biocompatible organic solvent to achieve a resveratrol titer of 1.71 g/L. acs.org

| Host Strain | Key Enzymes Expressed | Precursor | Product | Titer (mg/L) | Reference |

|---|---|---|---|---|---|

| E. coli W3110 | 4CL (S. coelicolor A3), STS (V. vinifera) | Cinnamic acid | Pinosylvin | 34.89 | nih.gov |

| E. coli W3110 | 4CL (S. coelicolor A3), STS (V. vinifera) + reduced fabI expression | Cinnamic acid | Pinosylvin | 52.67 | nih.gov |

| E. coli BW27784 | 4CL1 (A. thaliana), STS (A. hypogea) | Caffeic acid | Resveratrol | 21.4 | nih.gov |

Plant Cell Culture Biotransformation: Cultured plant cells are adept at performing complex modifications on externally supplied compounds, a key application in biotechnology. researchgate.net Glycosylation, the attachment of sugar moieties, is a common biotransformation that can enhance the water-solubility and stability of stilbenoids. researchgate.net Cultured cells from various plant species have been shown to effectively glycosylate different stilbene compounds. For example, cells of Ipomoea batatas and Strophanthus gratus can glucosylate resveratrol to its 3-O-β-glucoside and 4′-O-β-glucoside. researchgate.netmdpi.com Similarly, cultured cells of Phytolacca americana are capable of converting pterostilbene (B91288) and pinostilbene (B20863) into their corresponding glucosides. mdpi.com These studies highlight the potential of plant cell cultures to generate novel stilbenoid derivatives through biotransformation. researchgate.netmdpi.com

| Plant Cell Culture | Substrate | Product(s) | Reference |

|---|---|---|---|

| Ipomoea batatas | Resveratrol | Resveratrol 3-O-β-glucoside, Resveratrol 4′-O-β-glucoside | researchgate.netmdpi.com |

| Strophanthus gratus | Resveratrol | Resveratrol 3-O-β-glucoside, Resveratrol 4′-O-β-glucoside | researchgate.netmdpi.com |

| Phytolacca americana | Pterostilbene | Pterostilbene 3-O-β-glucoside and/or 4′-O-β-glucoside | mdpi.com |

| Phytolacca americana | Pinostilbene | Pinostilbene 3-O-β-glucoside and/or 4′-O-β-glucoside | mdpi.com |

| Phytolacca americana | Oxyresveratrol | Oxyresveratrol 3-β-glucoside, 2′-β-glucoside, 4′-β-glucoside | researchgate.net |

Structural Modification and Derivatization Strategies of the 3,4 Dimethoxystilbene Scaffold

Design and Synthesis of Novel 3,4-Dimethoxystilbene Analogues

The synthesis of new analogues of this compound is achieved through established and innovative chemical reactions, allowing for precise control over the final structure. These methods enable the exploration of the chemical space around the core scaffold to develop compounds with tailored biological functions.

The two aromatic rings of the stilbene (B7821643) core are primary targets for modification. A variety of synthetic methods are employed to introduce a wide range of functional groups, which can alter the electronic and steric properties of the molecule.

Common synthetic routes for creating asymmetrically substituted stilbenes include the Wittig reaction, which involves the condensation of a phosphorus-stabilized carbanion with an aryl aldehyde, and the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate-stabilized carbanions to predominantly produce E-alkenes. fu-berlin.dewiley-vch.de Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also utilized for their efficiency and functional group tolerance. wiley-vch.de

A key strategy involves the synthesis of polymethoxylated derivatives. For instance, a novel series of trans-stilbenes featuring the 3,4-dimethoxy motif on one ring and varying methoxy (B1213986) substitutions on the second ring was designed and synthesized to probe their inhibitory effects on cytochrome P450 enzymes. researchgate.net The synthesis began with the conversion of 3,4-dimethoxybenzyl alcohol to the corresponding phosphonate, which was then reacted with various substituted benzaldehydes via the Wittig-Horner reaction to yield the target stilbenes. researchgate.net Other modifications include the introduction of nucleophilic groups like hydroxyl (–OH) and amino (–NHR) functions, which can significantly alter the molecule's reactivity and potential for intramolecular reactions. acs.org Furthermore, strategies such as O-alkylation and aromatic halogenation have been successfully applied to stilbene scaffolds to create libraries of new compounds. nih.gov

Modification of the central ethene bridge is a critical strategy for altering the geometry and electronic properties of the stilbene scaffold. The stereochemistry of the double bond, either trans (E) or cis (Z), is a decisive factor for biological activity. While many synthetic methods like the HWE reaction favor the formation of the trans-isomer, photoisomerization can be used to convert it to the cis-isomer. wiley-vch.deacs.org

A more advanced modification involves the incorporation of heteroatoms into the scaffold, leading to stilbene isosteres. This approach replaces one or more carbon atoms with atoms like nitrogen or sulfur, which can introduce new hydrogen bonding capabilities and alter the molecule's conformation and metabolic stability. A notable example is the synthesis of thiazole-based stilbene analogs. In one study, target compounds were prepared by reacting crude phosphonates with various benzaldehydes via the Wittig-Horner reaction. nih.gov This created a novel chemotype where one of the phenyl rings of the stilbene core was replaced by a thiazole (B1198619) ring, which was then evaluated for its potential as a DNA topoisomerase IB inhibitor. nih.gov

To better understand the mechanisms of action of this compound and its derivatives, specialized probes and conjugates are synthesized. These molecules are designed to interact with specific biological targets or to be visualized within cellular systems. For example, the introduction of specific ortho-substituted nucleophilic groups (e.g., OH, NHR) onto the stilbene backbone allows for the study of intramolecular cation-nucleophile reactions. acs.org The products of these reactions, such as bisbenzofurans or fused bisquinolines, provide insight into the reactivity of anodically generated stilbene cation radicals, which can mimic metabolic activation pathways. acs.org These studies help elucidate how the molecule might interact with biological macromolecules and contribute to a deeper understanding of its structure-reactivity relationships. acs.org

Olefinic Bond Modifications and Incorporation of Heteroatoms

Structure-Activity Relationship (SAR) Studies of this compound and Its Derivatives

SAR studies are crucial for optimizing the therapeutic potential of the this compound scaffold. By systematically modifying the structure and evaluating the corresponding changes in biological activity, researchers can identify key structural features responsible for efficacy and selectivity.

The biological activity of this compound derivatives is highly dependent on the nature, number, and position of substituents on the aromatic rings. These modifications influence factors such as binding affinity to target proteins, cell permeability, and metabolic stability.

A study on a series of polymethoxy-trans-stilbene derivatives based on the 3,4-dimethoxy scaffold revealed that substituent positioning is critical for inhibitory potency and selectivity against cytochrome P450 (CYP) enzymes. researchgate.net The compound 3,4,2'-Trimethoxy-trans-stilbene was found to be an exceptionally potent and selective inhibitor of CYP1B1, an enzyme implicated in cancer. researchgate.net It exhibited an IC₅₀ value of 0.004 µM for CYP1B1, making it 90-fold more selective for CYP1B1 over CYP1A1 and 830-fold more selective over CYP1A2. researchgate.net In contrast, derivatives with five methoxy groups were over 1000-fold weaker as CYP1B1 inhibitors, demonstrating that simply increasing the number of methoxy groups does not guarantee higher potency. researchgate.net

Table 1: Inhibitory Activity of Methoxy-Substituted trans-Stilbene (B89595) Derivatives on CYP1 Enzymes Data sourced from Med. Chem. Commun., 2014, 5, 496-501. researchgate.net

| Compound | Substituents (Other Ring) | IC₅₀ CYP1A1 (µM) | IC₅₀ CYP1B1 (µM) | IC₅₀ CYP1A2 (µM) |

|---|---|---|---|---|

| This compound | None | 0.35 | 0.28 | 2.5 |

| 3,4,2'-Trimethoxystilbene | 2'-OCH₃ | 0.36 | 0.004 | 3.32 |

| 3,4,3'-Trimethoxystilbene | 3'-OCH₃ | 0.46 | 0.16 | 2.9 |

| 3,4,4'-Trimethoxystilbene | 4'-OCH₃ | 0.42 | 0.15 | 2.7 |

| 3,4,2',5'-Tetramethoxystilbene | 2',5'-(OCH₃)₂ | 0.45 | 0.01 | 4.8 |

| 3,4,2',4',6'-Pentamethoxystilbene | 2',4',6'-(OCH₃)₃| 0.98 | 4.2 | >10 |

In another example, the replacement of a phenyl ring with a thiazole ring created a new class of stilbene analogs with DNA topoisomerase IB (Top1) inhibitory activity. nih.gov SAR studies showed that halogen substituents on the phenyl ring significantly affected activity. For instance, a fluorine atom at the 4-position of the phenyl ring generally conferred stronger inhibitory activity than chlorine or bromine at the same position. nih.gov The introduction of a methyl or methoxy group at the 3-position of the phenyl ring was also found to be beneficial for Top1 inhibition. nih.gov

Table 2: Top1 Inhibitory Activity of Thiazole-Based Stilbene Analogs Data sourced from Molecules 2017, 22(11), 1959. nih.gov

| Compound | Phenyl Ring Substituent (X) | 3-Position Substituent (R) | Top1 Inhibition |

|---|---|---|---|

| 8 | 4-F | 3-Me | ++++ |

| 10 | 4-F | 3-F | +++ |

| 13 | 4-F | 3-OMe | +++ |

| 19 | 4-Br | 3-Br | +++ |

| 22 | 4-Cl | 3-Me | ++ |

| 26 | 4-Br | 3-Me | ++ |

(Activity ranked from + to ++++, with ++++ being comparable to the reference drug Camptothecin)

These studies underscore the principle that both the electronic properties (electron-donating vs. electron-withdrawing) and the specific location of substituents are pivotal in determining the biological efficacy of this compound derivatives. researchgate.netnih.gov

Generally, the trans-isomers of stilbenes are more stable and often more biologically active than their cis counterparts. nih.govresearchgate.net For example, studies on the antioxidant activity of hydroxystilbene derivatives have shown that the trans isomers are consistently more potent radical scavengers. acs.org This difference in reactivity is attributed to enthalpy factors; the phenolic O–H bond in a cis-isomer is stronger (by ~1.8 kcal/mol) than in the corresponding trans-isomer. acs.org DFT calculations suggest this is because the folded geometry of the cis-isomer reduces the delocalization of the unpaired electron in the resulting phenoxyl radical, making the radical less stable and the parent phenol (B47542) less reactive. acs.org

However, this is not a universal rule, and in some cases, the cis configuration is preferred for specific biological activities. While naturally occurring trans-resveratrol is biologically active, its cis-isomer is often not. researchgate.net Yet, strategic methylation of certain cis-stilbenes can result in compounds with potent anti-cancer properties, sometimes exceeding that of their trans analogs. researchgate.net For some derivatives, the cis configuration is essential for activity, particularly for compounds designed to act as microtubule-destabilizing agents, where the bent shape of the cis-isomer mimics that of other known inhibitors like combretastatin (B1194345) A-4. researchgate.net These findings highlight that the optimal stereochemistry is target-dependent, and both isomers must be considered during the design and evaluation of new stilbene-based therapeutic agents.

Rational Design Principles for Optimized Research Compounds

The rational design of novel compounds based on the this compound scaffold is a strategic endeavor that leverages an understanding of structure-activity relationships (SAR), computational modeling, and mechanistic insights to create derivatives with enhanced potency, selectivity, and optimized properties for specific biological targets. Researchers employ several key principles to guide the modification of this stilbenoid core.

A primary principle in the rational design of this compound analogs is the systematic exploration of structure-activity relationships. Minor structural modifications to the stilbene framework can lead to significant changes in biological activity. google.com The number and position of methoxy groups, in particular, have been identified as critical determinants of the pharmacological profile of these compounds. mdpi.com For instance, studies comparing different methoxystilbenes have shown that the specific location of these groups has a significant impact on both biological activities and pharmacokinetic profiles. mdpi.com

One of the most fruitful applications of rational design for this scaffold has been in the development of selective enzyme inhibitors, particularly for cytochrome P450 (CYP) enzymes. researchgate.netrsc.org CYP enzymes, such as CYP1A1, CYP1A2, and CYP1B1, are involved in the metabolism of various compounds, and their inhibition is a key strategy in medicinal chemistry. rsc.org By designing and synthesizing a series of methoxy-trans-stilbenes featuring the 3,4-dimethoxy motif, researchers have been able to probe the structural requirements for potent and selective inhibition. rsc.orgrsc.org

This approach led to the discovery that the introduction of a methoxy group at the 2'-position of the second phenyl ring results in a dramatic increase in inhibitory potency against CYP1B1. researchgate.netrsc.org The resulting compound, 3,4,2'-Trimethoxy-trans-stilbene, was found to be an extremely potent inhibitor of CYP1B1, with significantly higher selectivity for this isozyme over CYP1A1 and CYP1A2. rsc.orgrsc.org Further modification, such as the synthesis of 3,4,2',4'-tetramethoxy-trans-stilbene, yielded a highly selective inhibitor of both CYP1B1 and CYP1A1 with very low affinity for CYP1A2. researchgate.netrsc.org These findings highlight a key design principle: strategic methoxylation of the stilbene core can be used to tune binding affinity and achieve selectivity among closely related enzyme isoforms.

Complementary to experimental synthesis and testing, computational methods are integral to the rational design process. researchgate.net Molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are used to elucidate the structural determinants for the specific affinity of stilbene derivatives to enzyme binding sites. researchgate.netrsc.org These in silico techniques allow researchers to model the interactions between a ligand and its target protein, predicting how different substituents will affect binding energy and conformation. nih.gov Such computational analyses provide a structural rationale for observed activities and can guide the design of next-generation compounds with improved properties before undertaking synthetic efforts. researchgate.netnih.gov For example, docking studies have helped to explain why certain substitution patterns on the this compound scaffold lead to a unique fit within the active site of CYP1B1. researchgate.net

Another design principle involves the strategic placement of functional groups to direct intramolecular reactions. Research into the electrochemical oxidation of this compound derivatives has shown that incorporating nucleophilic groups (like CH₂OH) on the second aromatic ring can lead to specific cyclization reactions, forming complex heterocyclic structures. acs.org This demonstrates that rational modification of the scaffold can be used not only to modulate biological activity but also to create pathways for the synthesis of entirely new classes of compounds. acs.org

The table below summarizes research findings on the inhibitory potency of rationally designed this compound derivatives against cytochrome P450 enzymes.

| Compound Name | Modifications on this compound Scaffold | Target Enzyme | IC₅₀ (μM) | Selectivity Profile |

|---|---|---|---|---|

| 3,4,2'-Trimethoxy-trans-stilbene | Addition of a methoxy group at the 2' position | CYP1B1 | 0.004 rsc.orgrsc.org | 90-fold selective for CYP1B1 over CYP1A1; 830-fold selective for CYP1B1 over CYP1A2. rsc.orgrsc.org |

| 3,4,2',4'-Tetramethoxy-trans-stilbene | Addition of methoxy groups at the 2' and 4' positions | CYP1B1 & CYP1A1 | N/A | Selective inhibitor of both CYP1B1 and CYP1A1 with very low affinity for CYP1A2. researchgate.netrsc.org |

Mechanistic Investigations of 3,4 Dimethoxystilbene in Pre Clinical Biological Systems

Elucidation of Cellular Signaling Pathway Modulation

Regulation of NF-κB and MAPK/ERK Signaling Axes (in vitro/animal models)

Stilbenoids, as a class of compounds, are recognized for their capacity to modulate key inflammatory and stress-response signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) axes. Research on analogs of 3,4-Dimethoxystilbene provides insights into its potential regulatory activities.

(Z)-3,4,3',5'-tetramethoxystilbene, a structurally related stilbene (B7821643), has demonstrated inhibitory effects on the activation of NF-κB signaling. researchgate.net Both the (Z) and (E) isomers of 3,4,3',5'-tetramethoxystilbene showed similar inhibition against Ap-1 and NF-κB signaling pathways. researchgate.net The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key mechanism for the anti-inflammatory effects of many polyphenolic compounds. google.com The well-studied stilbenoid, resveratrol (B1683913), has been shown to suppress TNF-induced activation of NF-κB. googleapis.com Furthermore, signaling through NF-κB is implicated in the ability of resveratrol to induce heme oxygenase-1 and inhibit the expression of cyclooxygenase-2 (COX-2). google.comgoogleapis.com

In the context of the MAPK pathway, which is involved in cell proliferation and differentiation, evidence from related compounds suggests a modulatory role. Reactive oxygen species (ROS) can activate signaling pathways such as c-Jun NH2-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), which are known to inhibit the downstream insulin (B600854) receptor substrate-1 (IRS-1). mdpi.com A study on 3,3′,4,5′-Tetramethoxy-trans-stilbene indicated its involvement in pathways that counter oxidative stress-induced activation of JNK and p38 MAPK. mdpi.com

| Compound | Signaling Pathway | Observed Effect in Pre-clinical Models |

| (Z)-3,4,3',5'-tetramethoxystilbene | NF-κB | Inhibition of activation researchgate.net |

| (E)-3,4,3',5'-tetramethoxystilbene | NF-κB | Inhibition of activation researchgate.net |

| Resveratrol | NF-κB | Suppression of TNF-induced activation googleapis.com |

| 3,3′,4,5′-Tetramethoxy-trans-stilbene | JNK/p38 MAPK | Implied modulation by countering oxidative stress mdpi.com |

PI3K/Akt Pathway Interactions and Downstream Effector Mechanisms

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. nih.gov Pre-clinical studies have identified trans-3,4-dimethoxystilbene (3,4-DMS) as a modulator of this pathway.

Research has shown that 3,4-DMS induces macroautophagy in endothelial cells. nih.gov This induction is mediated through the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.gov The mTOR pathway is a well-established downstream effector of PI3K/Akt signaling. frontiersin.orgoncotarget.com The activation of AMPK by 3,4-DMS leads to the downregulation of mTOR, a key event in the initiation of autophagy. nih.govfrontiersin.org

Furthermore, studies on closely related methoxylated stilbenes have provided corroborating evidence. A tetramethoxy-stilbene derivative, 3,3′,4,5′-TMS, was found to improve insulin resistance in HepG2 cells by activating the IRS/PI3K/Akt pathway. mdpi.com This activation led to downstream effects such as the phosphorylation of glycogen (B147801) synthase kinase 3 beta (GSK3β), which promotes glycogen synthesis. mdpi.com Activated Akt modulates a multitude of substrates involved in cell survival and cell cycle progression. nih.gov

The interplay between 3,4-DMS-induced apoptosis and macroautophagy in endothelial cells may be bridged by intracellular calcium ([Ca2+]i), which can modulate reactive oxygen species (ROS) levels. nih.gov

Downstream Effectors Modulated by this compound and Related Compounds:

| Downstream Effector | Modulating Compound | Observed Effect |

| mTOR | trans-3,4-dimethoxystilbene | Inhibition nih.gov |

| GSK3β | 3,3′,4,5′-Tetramethoxy-trans-stilbene | Enhanced phosphorylation mdpi.com |

| Protein Synthesis | Akt (general) | Stimulation via mTOR activation oncotarget.com |

| Cell Cycle Proteins (e.g., c-Myc, cyclin D1) | Akt (general) | Promotion oncotarget.com |

Wnt/β-Catenin Pathway Inhibition in Specific Cell Lines

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis, and its dysregulation is linked to various diseases, including cancer. mdpi.com Evidence from pre-clinical studies on stilbene derivatives suggests a potential inhibitory role for this compound in this pathway.

A study investigating a panel of cancer-related signaling pathways found that (Z)-3,4,3',5'-tetramethoxystilbene, a compound with a similar methoxy (B1213986) substitution pattern, was a more potent inhibitor of Wnt signaling than its (E)-isomer. researchgate.net Pterostilbene (B91288), another well-known stilbene analog, has been reported to inhibit the β-catenin/p65 downstream signaling pathway in the context of colon carcinogenesis in rats. thegoodscentscompany.com In human ovarian cancer cells, an extract from Dendrobium candidum, which contains various stilbenoids, was suggested to suppress cell growth by inducing inhibition of the Wnt/β-catenin pathway. mdpi.com

Inhibitors of the Wnt pathway have been shown to reduce cell viability in a dose- and time-dependent manner in various cancer cell lines by inducing cell cycle arrest. thegoodscentscompany.com

| Compound/Extract | Cell Line/Model | Observed Effect on Wnt/β-Catenin Pathway |

| (Z)-3,4,3',5'-tetramethoxystilbene | Luciferase reporter gene assays | Inhibition of Wnt signaling researchgate.net |

| Pterostilbene | Rat colon carcinogenesis model | Inhibition of β-catenin/p65 downstream signaling thegoodscentscompany.com |

| Dendrobium candidum extract | SMMC-7721 and BEL-7404 cells | Suggested inhibition of Wnt/β-catenin pathway mdpi.com |

Antioxidant and Redox Homeostasis Mechanisms

Direct Free Radical Scavenging Capabilities in Biological Assays

Stilbenoids are known for their antioxidant properties, which are often attributed to their ability to scavenge free radicals directly. The specific arrangement of hydroxyl and methoxy groups on the stilbene core influences this activity.

In a cell-free lipoperoxidation inhibition assay using linoleic acid and AAPH as a free radical initiator, the antioxidant effects of various stilbenoids were evaluated. In this assay, 3,5-dimethoxystilbene (B192122) demonstrated a notable ability to diminish lipid peroxidation. nih.gov While not identical, the activity of this isomer suggests that dimethoxylated stilbenes possess direct radical scavenging potential. The assay measures the ability of a compound to protect lipids from oxidation by neutralizing free radicals. nih.gov

Phenolic compounds, in general, exhibit radical scavenging properties that can be detected using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical test. ulisboa.pt The antioxidant activity of stilbenoids is often linked to the presence and position of hydroxyl groups, which can donate a hydrogen atom to stabilize a radical. thieme-connect.com However, methoxylation can also play a role in modulating this activity and improving bioavailability. thieme-connect.com

| Assay | Compound Tested | Result |

| Linoleic acid lipoperoxidation inhibition | 3,5-dimethoxystilbene | Effective inhibition of lipid peroxidation nih.gov |

| DPPH free radical scavenging | General phenolic compounds | Radical scavenging properties observed ulisboa.pt |

Induction of Endogenous Antioxidant Enzyme Systems (e.g., HO-1, NQO1)

Beyond direct scavenging, this compound and its analogs can exert antioxidant effects by upregulating the expression of endogenous antioxidant enzymes. This is primarily achieved through the activation of the Nuclear factor erythroid 2–related factor 2 (Nrf2) pathway.

Nrf2 is a transcription factor that controls the expression of a suite of antioxidant and detoxification genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govwikipedia.org Upon activation by stimuli like oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of these protective genes. nih.govnih.gov

A study on 3,3′,4,5′-Tetramethoxy-trans-stilbene, a compound structurally similar to this compound, found that it significantly suppressed levels of reactive oxygen species (ROS) and was associated with the up-regulation of Nrf2 expression. mdpi.com Resveratrol has also been shown to induce HO-1, a mechanism that can be linked to the NF-κB signaling pathway. google.comgoogleapis.com The induction of NQO1, a phase II detoxifying enzyme, is a key strategy for protection against carcinogenesis. nih.govmdpi.com NQO1 catalyzes the two-electron reduction of quinones, preventing the formation of damaging semiquinone radicals and reactive oxygen species. wikipedia.orgmdpi.com

| Enzyme | Inducing Compound (or related analog) | Mediating Pathway |

| Heme Oxygenase-1 (HO-1) | Resveratrol | NF-κB google.comgoogleapis.com |

| NAD(P)H:quinone oxidoreductase 1 (NQO1) | Quercetin (flavonoid) | Nrf2/ARE nih.gov |

| Nrf2 (transcription factor) | 3,3′,4,5′-Tetramethoxy-trans-stilbene | Upregulation of expression mdpi.com |

Modulation of Reactive Oxygen Species (ROS) Production and Mitochondrial Dynamics

Mitochondria are crucial organelles for cellular energy production and are also the primary site of reactive oxygen species (ROS) generation. nih.govmdpi.com The balance of mitochondrial dynamics, encompassing fission and fusion events, is vital for maintaining cellular health, and disruptions can lead to pathological conditions. nih.gov Emerging research indicates a complex interplay between mitochondrial structure and ROS production. nih.gov

In the context of this compound (3,4-DMS), studies have shown its ability to modulate intracellular ROS levels. In endothelial cells, 3,4-DMS has been observed to influence ROS levels, which appears to be a key event linking the induction of apoptosis and macroautophagy. nih.gov This modulation is thought to be connected to changes in intracellular calcium concentrations. nih.gov While some polyphenolic compounds are known to inhibit enzymes involved in ROS production, such as xanthine (B1682287) oxidase and NADPH oxidase, and upregulate endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase, the specific actions of 3,4-DMS on these particular enzymes require further detailed investigation. researchgate.net

The dynamic nature of mitochondria is essential for cellular homeostasis. mdpi.com Alterations in the balance between mitochondrial fission and fusion are associated with various cellular stress responses, including those mediated by ROS. nih.gov The investigation into how 3,4-DMS specifically impacts the proteins governing mitochondrial fission (e.g., Drp1) and fusion (e.g., Mfn1/2, OPA1) is an active area of research to fully elucidate its effects on mitochondrial health and function.

Anti-inflammatory Molecular Targets and Pathways

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Studies

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key players in the inflammatory cascade, responsible for the metabolism of arachidonic acid into prostaglandins (B1171923) and leukotrienes, respectively. nih.gov Inhibition of these enzymes is a primary mechanism for many anti-inflammatory drugs. nih.govmuni.cz

Stilbenoids, the class of compounds to which this compound belongs, have demonstrated inhibitory effects on both COX and LOX enzymes. researchgate.netmuni.cz While direct inhibitory data for 3,4-DMS on COX and LOX is still emerging, related stilbenoid compounds have shown significant activity. For instance, studies on a variety of stilbenoids have revealed their potential to inhibit COX-1 and COX-2. muni.czresearchgate.net Some stilbenoids exhibit selectivity for one isoform over the other. muni.cz Similarly, inhibition of 5-LOX, which reduces the synthesis of leukotriene B4 (LTB4), has been observed with other stilbenoids. muni.cz The structural features of the stilbenoid, such as the arrangement of methoxy and hydroxyl groups, are critical in determining the inhibitory potency against these enzymes. researchgate.net Molecular docking studies have further supported the interaction of stilbenoids with the active sites of COX-2 and 5-LOX. muni.cz

| Compound Family | Target Enzyme | Observed Effect | Reference |

| Stilbenoids | Cyclooxygenase (COX) | Inhibition of COX-1 and COX-2 activity. | muni.czresearchgate.net |

| Stilbenoids | 5-Lipoxygenase (5-LOX) | Inhibition of LTB4 synthesis. | muni.cz |

| Polyphenols | Phospholipase A2 (PLA2) | General inhibitory activity reported. | researchgate.net |

Cytokine and Chemokine Expression Modulation (e.g., TNF-α, IL-6)

Pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are central mediators of the inflammatory response. nih.govresearchgate.net The modulation of their expression is a key strategy for controlling inflammation.

Studies on various stilbenoids have shown their capacity to reduce the production of these pro-inflammatory mediators. researchgate.net For example, some stilbenoids have been found to decrease the expression of TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophage cell lines. researchgate.net This effect is often linked to the inhibition of upstream signaling pathways like the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. muni.czresearchgate.net While specific data on 3,4-DMS is part of ongoing research, related compounds like demethoxycurcumin (B1670235) have been shown to reduce the production of TNF-α, IL-1β, and IL-6. frontiersin.org

Immune Cell Regulation and Macrophage Polarization (in vitro models)

Macrophages are highly plastic immune cells that can be polarized into different functional phenotypes, broadly classified as the pro-inflammatory M1 state and the anti-inflammatory M2 state. frontiersin.orgapub.kr This polarization is critical in directing the immune response during infection and tissue repair. frontiersin.org

The regulation of macrophage polarization is a key aspect of immunomodulation. dovepress.com In in vitro models, macrophages can be polarized to an M1 phenotype using stimuli like LPS and IFN-γ, or to an M2 phenotype with cytokines such as IL-4. dovepress.comfrontiersin.org Research is exploring how compounds like 3,4-DMS can influence this process. For instance, some therapeutic agents can reprogram tumor-promoting M2 macrophages towards the anti-tumor M1 phenotype, which is associated with increased secretion of TNF-α and IL-6. dovepress.com The ability of stilbenoids to interfere with signaling pathways like NF-κB suggests a potential role in modulating macrophage activation states. muni.cz Further studies using in vitro models, such as bone marrow-derived macrophages (BMDMs) or human monocyte-derived macrophages (MDMs), are needed to clarify the specific effects of 3,4-DMS on macrophage polarization and its implications for inflammatory and disease contexts. frontiersin.org

Antiproliferative and Apoptotic Mechanisms in Cancer Cell Lines (in vitro/animal models)

Induction of Apoptosis via Caspase Activation and Bcl-2 Family Regulation

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. nih.govmdpi.com It is tightly regulated by a complex interplay of proteins, notably the Bcl-2 family and caspases. nih.govnih.gov The Bcl-2 family consists of both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). nih.govresearchgate.net The balance between these opposing factions determines the cell's fate. nih.gov

Pre-clinical studies have demonstrated that this compound can induce apoptosis in cancer cells. In endothelial cell models, 3,4-DMS was shown to trigger apoptosis through a pathway involving the pro-apoptotic protein Bax. nih.gov The activation of Bax is a key step in the intrinsic apoptotic pathway, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. nih.govresearchgate.net This, in turn, activates a cascade of caspase proteases, the executioners of apoptosis. nih.govnih.gov Specifically, 3,4-DMS has been implicated in the activation of this caspase cascade, ultimately leading to cell death. nih.gov The dysregulation of Bcl-2 family proteins is a hallmark of many cancers, often leading to apoptosis evasion. mdpi.comnih.gov Therefore, compounds like 3,4-DMS that can modulate this balance and promote apoptosis hold potential as subjects for further cancer research. nih.gov

| Apoptotic Mediator | Role in Apoptosis | Reported Effect of 3,4-DMS | Reference |

| Bax | Pro-apoptotic Bcl-2 family protein | Implicated in 3,4-DMS-induced apoptosis. | nih.gov |

| Cytochrome c | Released from mitochondria to initiate caspase activation | Involved in the apoptotic pathway triggered by 3,4-DMS. | nih.gov |

| Caspases | Executioner proteases of apoptosis | Activated by the 3,4-DMS-induced pathway. | nih.gov |

Cell Cycle Arrest at Specific Checkpoints

While direct studies on this compound's effect on cell cycle arrest are not extensively detailed in the provided results, the broader class of stilbenoids, including resveratrol and its analogs, are well-documented for their ability to halt cell proliferation at various checkpoints. For instance, related methoxylated stilbenes have been shown to induce cell cycle arrest at different phases compared to their hydroxylated counterparts d-nb.info. This suggests that the methoxy groups on this compound likely play a crucial role in its interaction with cellular targets that regulate the cell cycle.

Research on other stilbene derivatives provides a framework for potential mechanisms. For example, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, a related compound, induces G2/M phase arrest in human lung cancer cells. This arrest is associated with the upregulation of p53 and the cyclin-dependent kinase inhibitor p21, along with the downregulation of cyclin B1 nih.gov. Another resveratrol analog, 3′-hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214), has also been shown to trigger G2/M cell cycle arrest in ovarian cancer cells nih.govscispace.com. It is plausible that this compound could operate through similar pathways, involving the modulation of key proteins that govern the G2/M transition. The activity of many cytotoxic agents is linked to their ability to induce cell cycle arrest, often leading to apoptosis mdpi.com.

Inhibition of Angiogenesis and Metastasis Pathways

This compound has demonstrated significant anti-angiogenic and anti-metastatic properties in preclinical models. It effectively inhibits endothelial cell proliferation, migration, and tube formation, which are critical steps in the formation of new blood vessels (angiogenesis) nih.govmdpi.comnih.gov. In vivo studies have further confirmed its ability to suppress endogenous neovascularization nih.govnih.gov.

The anti-angiogenic effects of this compound are linked to the induction of apoptosis in endothelial cells through a pathway involving p53, Bax, cytochrome c, and caspase proteases nih.gov. Furthermore, the compound has been shown to inhibit the activation of NF-κB, a key signaling pathway in inflammation which can contribute to angiogenesis mdpi.com.

In the context of metastasis, related dihydroxystilbenes have been shown to inhibit the production of Monocyte Chemoattractant Protein-1 (MCP-1) from M2-polarized macrophages, which are known to promote tumor progression iiarjournals.org. While this study did not specifically use this compound, it investigated 3,4-dihydroxystilbene, which also inhibited MCP-1 production and suppressed VEGF-C-induced lymphangiogenesis iiarjournals.org. This suggests that stilbenes with substitutions at the 3 and 4 positions can interfere with pathways related to both angiogenesis and the tumor microenvironment. Some stilbene derivatives have also been found to suppress Matrix Metalloproteinases (MMPs), enzymes crucial for tumor invasion and metastasis targetmol.comthegoodscentscompany.com.

Table 1: Effects of Dihydroxystilbenes on MCP-1 Production in M2-Polarized Macrophages This table is based on data for dihydroxystilbenes, which are structurally related to this compound and provide insight into potential mechanisms.

Autophagy Modulation in Cancer Research Models

This compound has been identified as an inducer of macroautophagy in endothelial cells nih.gov. This process is mediated through the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mTOR signaling pathway nih.govnih.govfrontiersin.org. Autophagy is a cellular process where the cell degrades its own components, and under certain conditions, this can lead to cell death frontiersin.org.

Interestingly, the induction of autophagy by this compound appears to be linked to its pro-apoptotic effects. Studies have shown that intracellular calcium and reactive oxygen species (ROS) may act as a bridge between these two cellular processes nih.gov. When autophagy is inhibited using agents like 3-methyladenine (B1666300) (3-MA) or by silencing the autophagy-related gene (ATG) 5, the pro-apoptotic and anti-angiogenic effects of this compound are enhanced nih.gov. This suggests a complex interplay where autophagy may initially serve as a survival mechanism that, when blocked, sensitizes the cells to apoptosis. In some cancer models, dimethoxystilbene has been shown to preferentially stimulate autophagy and cell death in cancer cells with minimal impact on non-cancerous cells frontiersin.org.

Neuroprotective Mechanisms in Pre-clinical Models

Attenuation of Oxidative Stress and Neuroinflammation

Stilbenes as a class are recognized for their neuroprotective capabilities, which are largely attributed to their antioxidant and anti-inflammatory properties nih.govresearchgate.net. They can scavenge free radicals and reactive oxygen species (ROS), thereby mitigating oxidative damage to brain cells nih.gov. While specific studies on this compound are limited in this context, related methoxylated stilbenes like pterostilbene have shown to be effective in reversing cognitive deficits by reducing oxidative stress and inflammation acs.org.

The anti-inflammatory action of stilbenes involves inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β and limiting the activation of microglia and astrocytes in the brain nih.gov. The inhibition of the NF-κB pathway by this compound is also relevant here, as this pathway is a central regulator of inflammation mdpi.comgoogle.com. Pterostilbene, another dimethoxystilbene, has been shown to reduce inflammatory markers and neuronal death by inhibiting the acetylation of NF-κB p65 nih.gov. These findings suggest that this compound likely shares these neuroprotective mechanisms.

Modulation of Protein Aggregation and Clearance Pathways

A key feature of many neurodegenerative diseases is the abnormal aggregation of proteins. Stilbenes have been shown to interfere with this process. For instance, resveratrol can reduce the aggregation of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease researchgate.net. While direct evidence for this compound's effect on protein aggregation is not available in the search results, the shared structural features with other neuroprotective stilbenes suggest it may have similar activities.

Furthermore, the modulation of autophagy by compounds like this compound is also highly relevant to neuroprotection. Autophagy is a critical pathway for clearing aggregated and misfolded proteins from cells. By inducing autophagy, this compound could potentially aid in the removal of toxic protein aggregates that contribute to neurodegeneration. Sirtuin 1 (SIRT1), a target of resveratrol, is involved in autophagy and has neuroprotective effects, further linking these pathways thieme-connect.com.

Enzyme and Receptor Interaction Profiling

The biological activities of this compound and related compounds stem from their interactions with various enzymes and receptors. A significant target for many stilbenes is tubulin. Certain stilbene derivatives, particularly those in the cis-conformation, can bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules nih.govnih.gov. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis, forming the basis of their anticancer effects nih.govresearchgate.net. Molecular modeling studies have been used to analyze the interaction of stilbene derivatives with tubulin, indicating that this is a key mechanism of action researchgate.net.

Another important target is the AMP-activated protein kinase (AMPK), which, as mentioned earlier, is activated by this compound and leads to the inhibition of mTOR and induction of autophagy nih.govnih.govfrontiersin.org. Sirtuins, particularly SIRT1, are another class of enzymes modulated by stilbenes like resveratrol, influencing processes from apoptosis to neuroprotection thieme-connect.com. While pterostilbene did not increase SIRT1 expression in one study, it did upregulate peroxisome proliferator-activated receptor (PPAR) alpha, suggesting an alternative pathway for its effects ebi.ac.uk. The methoxy groups on stilbenes can alter their interaction with target proteins compared to their hydroxylated counterparts, potentially leading to different biological outcomes d-nb.info.

Table 2: Potential Molecular Targets of this compound and Related Stilbenoids

Inhibition and Modulation of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1A2, CYP1B1)

The compound this compound and its structural analogs have been the subject of significant research regarding their interaction with cytochrome P450 (CYP) enzymes, particularly those in family 1. This family, which includes CYP1A1, CYP1A2, and CYP1B1, is involved in the metabolic activation of procarcinogens. rsc.orgmdpi.com The inhibition of these enzymes is a key strategy in cancer chemoprevention. mdpi.com CYP1B1, in particular, is overexpressed in many human tumors and is implicated in the carcinogenesis of certain tissues, such as the mammary gland, through the metabolic activation of hormones like 17β-estradiol. mdpi.commdpi.comnih.gov

Studies have focused on designing and synthesizing derivatives of trans-stilbene (B89595) containing a 3,4-dimethoxy motif to evaluate their inhibitory potency against these specific CYP enzymes. rsc.orgresearchgate.netrsc.org A series of methoxy-trans-stilbenes featuring the 3,4-dimethoxy structure were synthesized and their inhibitory effects on the 7-ethoxyresorufin-O-deethylase (EROD) activity of CYP1A1, CYP1A2, and CYP1B1 were measured. rsc.orgresearchgate.net

The research revealed that the substitution pattern on the second phenyl ring significantly influences both the potency and selectivity of inhibition. researchgate.net For instance, 3,4,2′-Trimethoxy-trans-stilbene demonstrated a highly potent and selective inhibitory action against CYP1B1, with an IC50 value of 0.004 µM. researchgate.netrsc.org This represented a 90-fold selectivity for CYP1B1 over CYP1A1 and an 830-fold selectivity over CYP1A2. researchgate.netrsc.org In contrast, other derivatives like 3,4,2′,4′-tetramethoxy-trans-stilbene were found to be selective inhibitors of both CYP1B1 and CYP1A1 while having a low affinity for CYP1A2. researchgate.netrsc.org These findings highlight that specific methoxy substitution patterns are a key determinant for the affinity and selective binding of stilbene derivatives to the active sites of CYP1 family enzymes. rsc.orgresearchgate.net The parent compound, this compound, serves as a foundational structure for these more potent and selective analogs.

Table 1: Inhibitory Activity (IC50) of this compound Derivatives on Cytochrome P450 Enzymes

| Compound | IC50 CYP1A1 (µM) | IC50 CYP1A2 (µM) | IC50 CYP1B1 (µM) | Source |

|---|---|---|---|---|

| 3,4,2′-Trimethoxy-trans-stilbene | 0.36 | 3.32 | 0.004 | researchgate.netrsc.org |

| 3,4,3′-Trimethoxy-trans-stilbene | 0.81 | 1.84 | 0.12 | researchgate.net |

| 3,4,4′-Trimethoxy-trans-stilbene | >10 | >10 | 1.48 | researchgate.net |

| 3,4,2′,4′-Tetramethoxy-trans-stilbene | 0.22 | >10 | 0.05 | researchgate.netrsc.org |

| 3,4,3′,4′-Tetramethoxy-trans-stilbene | >10 | >10 | 1.62 | researchgate.net |

| 3,4,3′,5′-Tetramethoxy-trans-stilbene | 0.38 | 0.50 | 0.04 | researchgate.net |

Ligand-Receptor Binding Assays and Allosteric Modulation Studies

Ligand-receptor binding assays are fundamental procedures used to characterize the interaction between a ligand, such as this compound, and a biological receptor. nih.govwikipedia.org These assays measure the affinity and specificity of binding, which are crucial for understanding a compound's pharmacological profile. wikipedia.org

In the context of stilbene derivatives, a key molecular target is the Aryl Hydrocarbon Receptor (AhR). mdpi.com AhR is a ligand-activated transcription factor that regulates the expression of various genes, including those for CYP1 family enzymes. mdpi.com Some natural stilbenoids act as AhR antagonists, preventing its activation and thereby inhibiting the transcription of genes like CYP1A1. mdpi.com The ability of trans-stilbenes to inhibit AhR-induced expression of Phase I metabolizing enzymes makes them promising chemopreventive agents. mdpi.com Research suggests that certain stilbene derivatives can antagonize the expression of AhR, which may lead to a synergistic inhibition of CYP1B1 expression. nih.gov

While direct, extensive ligand-binding assay data for this compound itself is not prominently detailed in the reviewed literature, studies on its close analogs provide insight. The interaction of stilbenes with receptors like AhR is a critical aspect of their mechanism of action. mdpi.comsemanticscholar.org Furthermore, broader studies on stilbene analogs suggest potential modulatory activity on other pathways, such as those controlled by NF-κB and AP-1, indicating that these compounds may possess antagonist or agonist activity against various receptors. google.com The concept of allosteric modulation, where a compound binds to a site on the receptor distinct from the primary ligand binding site to modulate its activity, is an important area of pharmacology. uaeu.ac.ae However, specific studies detailing this compound as an allosteric modulator are not extensively covered in the available preclinical research. The primary focus of mechanistic studies for this compound and its derivatives has been on direct enzyme inhibition and interactions with ligand-activated transcription factors like the AhR. mdpi.comresearchgate.net

Pharmacokinetic and Biotransformation Studies of 3,4 Dimethoxystilbene in Pre Clinical Models

Absorption and Distribution Characteristics in Animal Models (e.g., rodents)

Oral Bioavailability and Tissue Distribution Profiles

Studies in Sprague-Dawley rats have demonstrated that 3,4-dimethoxystilbene exhibits poor oral bioavailability. mdpi.comdntb.gov.ua Following oral administration, plasma concentrations of the compound were exceedingly low, with it being quantifiable in only a few post-dosing samples in one study, indicating that its oral bioavailability is almost nil. mdpi.comresearchgate.net This suggests that after oral ingestion, very little of the compound reaches systemic circulation in its original form.

In contrast, when administered intravenously, this compound shows a distinct pharmacokinetic profile. It has a large apparent volume of distribution of the central compartment, suggesting extensive tissue distribution. mdpi.comdntb.gov.ua This extensive distribution into tissues contributes to lower plasma levels of the compound. mdpi.com The clearance of this compound from the body is rapid, and it has a shorter residence time in the system compared to other resveratrol (B1683913) analogs. mdpi.comdntb.gov.ua The significant difference in pharmacokinetic profiles between oral and intravenous administration highlights the impact of first-pass metabolism, likely in the intestine and liver, which severely limits the amount of this compound that enters the bloodstream after oral intake. mdpi.com

Interactive Data Table: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

| Parameter | Value | Unit |

| Volume of distribution (Vc) | 5.58 ± 1.73 | L/kg |

| Clearance (Cl) | 143.4 ± 40.5 | mL/min/kg |

| Mean Transit Time (MTT) | 61.4 ± 27.1 | min |

Data derived from studies in Sprague-Dawley rats following a single intravenous dose. mdpi.comdntb.gov.ua

Investigations into Blood-Brain Barrier Permeability

While direct studies on the blood-brain barrier (BBB) permeability of this compound are not extensively detailed in the provided search results, research on similar stilbene (B7821643) compounds, such as oxyresveratrol, indicates that these types of molecules can cross the BBB, although sometimes to a low extent. researchgate.netnih.gov The ability of a compound to penetrate the BBB is crucial for its potential efficacy in treating central nervous system disorders. The lipophilic nature of methoxylated stilbenes like this compound could theoretically facilitate passage across the BBB. However, without specific experimental data, its ability to penetrate the brain and in what concentrations remains an area for further investigation.

Metabolic Pathways and Identification of Metabolites (in vitro/animal)

The biotransformation of xenobiotics like this compound typically occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. nih.govupol.cz

Phase I Metabolism: Hydroxylation and Demethylation Reactions

Phase I metabolism of this compound primarily involves hydroxylation and demethylation. nih.gov These oxidative reactions are mainly catalyzed by the cytochrome P450 (CYP) enzyme system, a family of enzymes predominantly found in the liver. nih.govnih.gov Demethylation of the methoxy (B1213986) groups on the stilbene scaffold can occur, leading to the formation of hydroxylated metabolites. researchgate.net This process can potentially convert the parent compound into more biologically active or inactive forms before they undergo further metabolism. nih.gov

Phase II Metabolism: Glucuronidation and Sulfation Conjugation

Following Phase I metabolism, the newly formed hydroxyl groups on the metabolites of this compound can undergo Phase II conjugation reactions. nih.govupol.cz The most common of these are glucuronidation and sulfation. youtube.comnumberanalytics.com In glucuronidation, a glucuronic acid moiety is attached to the metabolite, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). upol.cznumberanalytics.com Sulfation involves the transfer of a sulfonate group, catalyzed by sulfotransferases (SULTs). youtube.comnumberanalytics.com These conjugation reactions significantly increase the polarity and water solubility of the metabolites, making them more readily excretable from the body, primarily through urine and bile. youtube.comnih.gov This two-step metabolic process is a crucial detoxification pathway. upol.cz

Cytochrome P450 Enzyme Induction and Inhibition during Metabolism

Research has shown that this compound and its derivatives can interact with cytochrome P450 enzymes, not just as substrates, but also as inhibitors. researchgate.net Specifically, derivatives of this compound have been evaluated for their inhibitory effects on CYP1A1, CYP1B1, and CYP1A2. researchgate.net Some analogs have demonstrated potent and selective inhibition of these enzymes, particularly CYP1B1. researchgate.net The ability of a compound to inhibit or induce CYP enzymes is a critical aspect of its drug-drug interaction potential. nih.govmdpi.com Inhibition of a specific CYP enzyme can lead to decreased metabolism and increased plasma concentrations of other drugs that are substrates for that enzyme, potentially leading to toxicity. nih.gov Conversely, induction can increase the metabolism of other drugs, reducing their efficacy. nih.govmdpi.com

Excretion Routes and Clearance Rates in Animal Models

The elimination of this compound (3,4-DMS) from the body is characterized by rapid clearance, suggesting efficient excretion mechanisms. Preclinical studies in Sprague-Dawley rats have shown that 3,4-DMS is cleared from the plasma at a significantly faster rate compared to its isomer, 2,3-Dimethoxystilbene. mdpi.com Following intravenous administration, 3,4-DMS exhibited a clearance rate (Cl) of 143.4 ± 40.5 mL/min/kg. mdpi.comnih.govresearchgate.net This rapid clearance contributes to a shorter residence time of the compound in the system, with a mean transit time (MTT) of 61.4 ± 27.1 minutes. mdpi.comnih.govresearchgate.netscilit.com

The swift elimination is further evidenced by the rapid decline in plasma concentrations of the compound. mdpi.com In some animal subjects, plasma levels of 3,4-DMS fell below the limit of quantification within 3 hours of administration and were unmeasurable by the 11-hour mark. mdpi.com This indicates a highly effective process of removal from the circulatory system. mdpi.com

Generally, physicochemical properties such as molecular weight, lipophilicity, and ionization state determine whether a compound is preferentially eliminated by the kidneys into urine or by the liver into bile. nih.gov Compounds with high molecular weight and lipophilicity tend to favor biliary excretion, while those with lower molecular weight and higher water solubility are often cleared renally. nih.gov Further investigation is required to delineate the specific roles of these pathways in the excretion of 3,4-DMS and its metabolites.

The elimination kinetics of this compound in Sprague-Dawley rats follow a bi-exponential process. researchgate.net This is characteristic of a two-compartment model, which includes an initial, rapid distribution phase where the compound moves from the central compartment (blood) into peripheral tissues, followed by a terminal elimination phase. researchgate.netresearchgate.net

Table 1: Intravenous Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

| Parameter | Symbol | Value | Reference |

| Clearance | Cl | 143.4 ± 40.5 mL/min/kg | nih.gov, mdpi.com, researchgate.net |

| Mean Transit Time | MTT₀→last | 61.4 ± 27.1 min | nih.gov, mdpi.com, researchgate.net, scilit.com |

| Volume of Distribution (Central) | Vc | 5.58 ± 1.73 L/kg | nih.gov, mdpi.com, researchgate.net, scilit.com |

Advanced Analytical Methodologies and Spectroscopic Characterization in 3,4 Dimethoxystilbene Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are fundamental in the analysis of 3,4-Dimethoxystilbene, enabling its separation, identification, and quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, particularly in biological samples. Researchers have developed and validated simple and sensitive HPLC methods for its quantification.

A notable HPLC method was developed to determine trans-3,4-dimethoxystilbene along with its isomer, trans-2,3-dimethoxystilbene, in rat plasma. nih.govresearchgate.net This method utilizes a reversed-phase HPLC column with a gradient delivery of an acetonitrile (B52724) and water mixture. nih.govresearchgate.net The separation is achieved over a 12.5-minute run time with a flow rate of 1.5 mL/min at a column temperature of 50 °C. nih.govresearchgate.net This method demonstrated a lower limit of quantification (LLOQ) of 10 ng/mL, showcasing its sensitivity for pharmacokinetic studies. nih.govresearchgate.net

Validation of such HPLC methods typically involves assessing linearity, sensitivity, precision, accuracy, and stability under various conditions. semanticscholar.org For instance, the selectivity of the assay is confirmed by comparing chromatograms of blank plasma with those spiked with known concentrations of the analyte and an internal standard. semanticscholar.org

A similar HPLC method was established for quantifying trans-3,4,5,4'-tetramethoxystilbene in rat plasma, which employed an 11-minute gradient of acetonitrile and water at a flow rate of 1.5 mL/min and a temperature of 50 °C, with a limit of quantification of 15 ng/mL. researchgate.net Another study on a different resveratrol (B1683913) analog, DFS, reported an HPLC method with an LLOQ of 5 ng/mL, intra- and inter-day variations below 10%, and a bias rate ranging from -11.5% to 6.2%. researchgate.net The absolute recovery for this method was between 94.1% and 97.3%. researchgate.net

Table 1: HPLC Method Parameters for Stilbene (B7821643) Analogs

| Parameter | trans-3,4-dimethoxystilbene | trans-3,4,5,4'-tetramethoxystilbene | DFS (Resveratrol Analog) |

| Column Type | Reversed-phase | Reversed-phase | Not Specified |

| Mobile Phase | Acetonitrile/Water Gradient | Acetonitrile/Water Gradient | Not Specified |

| Flow Rate | 1.5 mL/min | 1.5 mL/min | Not Specified |

| Column Temperature | 50 °C | 50 °C | Not Specified |

| Run Time | 12.5 min | 11 min | Not Specified |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 15 ng/mL | 5 ng/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds like dimethoxystilbene isomers. In the analysis of related compounds, such as trans-3,5-dimethoxystilbene found in commercial soy protein isolates, GC-MS played a crucial role in identification. dss.go.th The analysis was performed using a capillary column (e.g., HP-1, SE-54, or DB-5) with a temperature program starting at 50°C and ramping up to 300°C. dss.go.th Helium was used as the carrier gas. dss.go.th

In a study on aromatic compounds in New Zealand manuka honey, GC-MS was used to identify 4,4'-dimethoxystilbene. researchgate.netunige.ch The analysis was carried out on a DB-5HT column with a temperature program from 40°C to 300°C. unige.ch The mass spectrometer was operated in electron impact mode at 70 eV. unige.ch These examples, while not directly on this compound, demonstrate the applicability and typical parameters of GC-MS for analyzing dimethoxystilbene isomers.

Thin-Layer Chromatography (TLC) for Purity Assessment and Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique widely used for assessing the purity of compounds and monitoring the progress of chemical reactions. nih.govamherst.edu It operates on the principle of separating components of a mixture based on their differential partitioning between a stationary phase (a solid adsorbent like silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or solvent mixture). amherst.edu

In the context of stilbene synthesis and analysis, TLC is an invaluable tool. It allows for a quick check of the reaction mixture to see if the starting materials have been consumed and if the desired product, such as this compound, has been formed. The purity of the final product can also be assessed by observing the number of spots on the developed TLC plate; a pure compound should ideally show a single spot. researchgate.net The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes by comparing it to a known standard. amherst.edu Visualization of the spots is often achieved using UV light, especially for UV-active compounds like stilbenes. nih.gov

Advanced Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the structure of organic molecules. measurlabs.com Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are employed for the comprehensive characterization of this compound.

¹H NMR: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity to neighboring protons through spin-spin coupling. emerypharma.com

¹³C NMR: This provides information about the different types of carbon atoms in the molecule. researchgate.net

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms. wikipedia.orgscribd.com

COSY shows correlations between coupled protons. emerypharma.com

HSQC identifies which protons are directly attached to which carbon atoms. wikipedia.org